2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Mechanism of Action
Target of Action
Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and are key targets for anxiolytic and sedative drugs .
Mode of Action
Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain. This can affect various biochemical pathways, particularly those involved in anxiety, sleep, and seizure disorders .
Pharmacokinetics
While specifics can vary, benzodiazepines are generally well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The enhancement of GABA’s inhibitory action leads to the calming (anxiolytic), sleep-inducing, anticonvulsant, and muscle relaxant effects of benzodiazepines .
Action Environment
Factors such as the individual’s age, liver function, and presence of other drugs can influence the action, efficacy, and stability of benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde, followed by cyclization to form the diazepine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow synthesis, which allows for efficient and scalable production . This method involves the use of microreactors and automated systems to control reaction parameters, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the diazepine ring .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGWGHPEPCERBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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